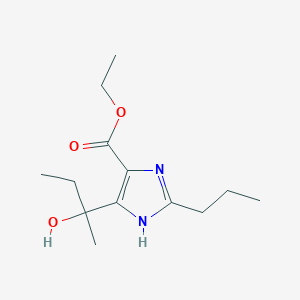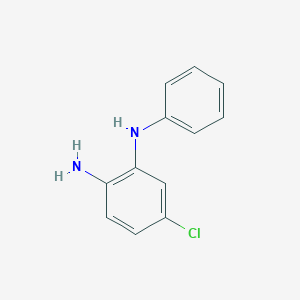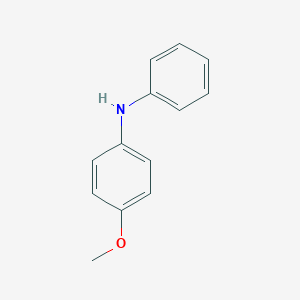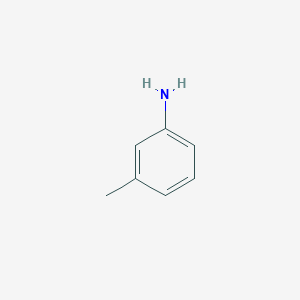
Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate” is a chemical compound with the molecular formula C13H22N2O3 . It has a molecular weight of 254.33 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of an imidazole ring substituted with ethyl, propyl, and 2-hydroxybutan-2-yl groups . The exact spatial arrangement of these groups would depend on the specific synthesis conditions and the presence of any chiral centers.Physical And Chemical Properties Analysis
This compound is likely to be a solid at room temperature, given its molecular weight . Its exact physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the available resources .Applications De Recherche Scientifique
Synthesis of Fused Heterocycles
This compound is instrumental in the synthesis of fused heterocycles, which are crucial in pharmaceutical research. The ability to create complex ring systems is valuable for developing new drugs with potential therapeutic applications .
Antimicrobial Agents
The structural analogs of this compound have shown promise as antimicrobial agents. Their synthesis and biological activity against various microbial strains are of significant interest in medicinal chemistry, particularly in the search for new treatments for resistant strains of bacteria .
Antioxidant Properties
Researchers have explored the antioxidant capabilities of this compound’s derivatives. Antioxidants play a critical role in protecting cells from oxidative stress, which is implicated in numerous diseases, including cancer and neurodegenerative disorders .
Development of Chemotherapeutic Agents
The compound’s derivatives are being studied for their potential use as chemotherapeutic agents. Their unique structure allows for the exploration of new mechanisms of action against cancer cells .
Drug Research and Development
Due to its interesting pharmaceutical and biological activities, this compound is a valuable asset in drug research and development. It serves as a key intermediate in the synthesis of various pharmacologically active molecules .
Study of Tautomeric Forms
The compound’s ability to display different tautomeric forms is of interest in synthetic chemistry. Understanding these forms can lead to insights into the stability and reactivity of pharmaceuticals .
Production of Anti-Inflammatory Agents
The compound’s derivatives may have applications in the production of anti-inflammatory agents. This is particularly relevant for conditions such as arthritis, where inflammation plays a central role .
Exploration of Bioisosteres
As a bioisostere, this compound can be used to replace other functional groups in drug molecules, potentially leading to improved solubility, stability, and interaction with biological targets .
Mécanisme D'action
Target of Action
Similar compounds have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .
Mode of Action
It’s suggested that the compound may interact with its targets, possibly erk1/2, to inhibit the map kinase pathway . This could lead to changes in cell signaling, potentially contributing to its antineoplastic activity.
Biochemical Pathways
The compound likely affects the MAP kinase pathway, given its potential interaction with ERK1/2 . This pathway plays a crucial role in regulating cell growth and differentiation. Inhibition of this pathway could lead to the suppression of cancer cell proliferation.
Result of Action
Given its potential antineoplastic activity, it may lead to the suppression of cancer cell growth and proliferation .
Propriétés
IUPAC Name |
ethyl 5-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-5-8-9-14-10(12(16)18-7-3)11(15-9)13(4,17)6-2/h17H,5-8H2,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEWGNFXYCGRJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1)C(C)(CC)O)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90444797 |
Source


|
| Record name | Ethyl 5-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-5-carboxylate | |
CAS RN |
172875-53-5 |
Source


|
| Record name | Ethyl 5-(2-hydroxybutan-2-yl)-2-propyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90444797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)











